molecular formula C20H27N3O3 B2672381 Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate CAS No. 2380182-61-4

Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate

Cat. No.: B2672381
CAS No.: 2380182-61-4
M. Wt: 357.454
InChI Key: FIXOZXLHZHRWRT-UHFFFAOYSA-N
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Description

Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a quinazoline derivative

Preparation Methods

The synthesis of Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and quinazoline derivatives.

    Reaction Steps:

    Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the quinazoline moiety can be replaced with other nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane, methanol, and tetrahydrofuran. Reaction conditions vary depending on the desired transformation.

    Major Products: The major products formed depend on the specific reaction and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.

Scientific Research Applications

Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Biological Studies: Researchers investigate its biological activity, including its effects on cellular pathways and potential therapeutic benefits.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industries.

Mechanism of Action

The mechanism of action of Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinazoline moiety is known to bind to specific active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition or activation of signaling pathways.

Comparison with Similar Compounds

Tert-butyl 4-{[(2-methylquinazolin-4-yl)oxy]methyl}piperidine-1-carboxylate can be compared with similar compounds:

    Similar Compounds:

    Uniqueness: The unique structural features of this compound, such as the specific substitution pattern on the quinazoline ring, contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 4-[(2-methylquinazolin-4-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c1-14-21-17-8-6-5-7-16(17)18(22-14)25-13-15-9-11-23(12-10-15)19(24)26-20(2,3)4/h5-8,15H,9-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXOZXLHZHRWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)OCC3CCN(CC3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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